molecular formula C12H17F3OSi B14256834 Silane, trimethyl(2,2,2-trifluoro-1-methyl-1-phenylethoxy)- CAS No. 228123-22-6

Silane, trimethyl(2,2,2-trifluoro-1-methyl-1-phenylethoxy)-

Katalognummer: B14256834
CAS-Nummer: 228123-22-6
Molekulargewicht: 262.34 g/mol
InChI-Schlüssel: DQLZYLBEPDXZMI-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

Silane, trimethyl(2,2,2-trifluoro-1-methyl-1-phenylethoxy)- is a chemical compound with the molecular formula C12H17OF3Si. It is known for its unique structural properties, which include a trifluoromethyl group and a phenylethoxy group attached to a silicon atom. This compound is utilized in various scientific and industrial applications due to its reactivity and stability .

Vorbereitungsmethoden

The synthesis of Silane, trimethyl(2,2,2-trifluoro-1-methyl-1-phenylethoxy)- typically involves the reaction of trimethylsilyl chloride with 2,2,2-trifluoro-1-methyl-1-phenylethanol in the presence of a base such as triethylamine. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the silane compound. Industrial production methods may involve similar synthetic routes but on a larger scale, with optimized reaction conditions to ensure high yield and purity .

Analyse Chemischer Reaktionen

Silane, trimethyl(2,2,2-trifluoro-1-methyl-1-phenylethoxy)- undergoes various types of chemical reactions, including:

    Oxidation: This compound can be oxidized to form corresponding silanols or siloxanes.

    Reduction: It can be reduced under specific conditions to yield different silane derivatives.

    Substitution: The trimethylsilyl group can be substituted with other functional groups using appropriate reagents. Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like lithium aluminum hydride, and nucleophiles for substitution reactions. .

Wissenschaftliche Forschungsanwendungen

Silane, trimethyl(2,2,2-trifluoro-1-methyl-1-phenylethoxy)- is widely used in scientific research due to its versatility:

Wirkmechanismus

The mechanism of action of Silane, trimethyl(2,2,2-trifluoro-1-methyl-1-phenylethoxy)- involves its ability to form stable bonds with various substrates. The trifluoromethyl group enhances its reactivity, allowing it to participate in a wide range of chemical reactions. The phenylethoxy group provides additional stability and can interact with different molecular targets, facilitating its use in diverse applications .

Vergleich Mit ähnlichen Verbindungen

Similar compounds to Silane, trimethyl(2,2,2-trifluoro-1-methyl-1-phenylethoxy)- include:

Eigenschaften

CAS-Nummer

228123-22-6

Molekularformel

C12H17F3OSi

Molekulargewicht

262.34 g/mol

IUPAC-Name

trimethyl-(1,1,1-trifluoro-2-phenylpropan-2-yl)oxysilane

InChI

InChI=1S/C12H17F3OSi/c1-11(12(13,14)15,16-17(2,3)4)10-8-6-5-7-9-10/h5-9H,1-4H3

InChI-Schlüssel

DQLZYLBEPDXZMI-UHFFFAOYSA-N

Kanonische SMILES

CC(C1=CC=CC=C1)(C(F)(F)F)O[Si](C)(C)C

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.